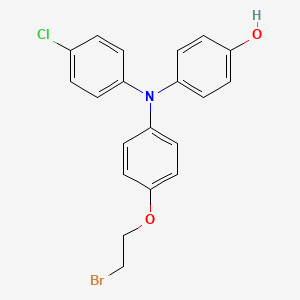
4-((4-(2-Bromoethoxy)phenyl)(4-chlorophenyl)amino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-(2-Bromoethoxy)phenyl)(4-chlorophenyl)amino)phenol is an organic compound with the molecular formula C20H17BrClNO2 and a molecular weight of 418.72 g/mol . This compound is characterized by the presence of a bromoethoxy group, a chlorophenyl group, and an aminophenol moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-Bromoethoxy)phenyl)(4-chlorophenyl)amino)phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with 2-bromoethanol in the presence of a base such as potassium carbonate to form the bromoethoxy intermediate. This intermediate is then reacted with 4-chloroaniline under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-(2-Bromoethoxy)phenyl)(4-chlorophenyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromoethoxy group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as chromic acid or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Applications De Recherche Scientifique
4-((4-(2-Bromoethoxy)phenyl)(4-chlorophenyl)amino)phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-((4-(2-Bromoethoxy)phenyl)(4-chlorophenyl)amino)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the bromoethoxy and chlorophenyl groups can enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- **(4-(2-Bromoethoxy)-phenyl)(phenyl)methanone
- **(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Uniqueness
4-((4-(2-Bromoethoxy)phenyl)(4-chlorophenyl)amino)phenol is unique due to the combination of its bromoethoxy and chlorophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C20H17BrClNO2 |
|---|---|
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
4-[4-(2-bromoethoxy)-N-(4-chlorophenyl)anilino]phenol |
InChI |
InChI=1S/C20H17BrClNO2/c21-13-14-25-20-11-7-18(8-12-20)23(16-3-1-15(22)2-4-16)17-5-9-19(24)10-6-17/h1-12,24H,13-14H2 |
Clé InChI |
NFQOZBKTVWTKQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N(C2=CC=C(C=C2)OCCBr)C3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


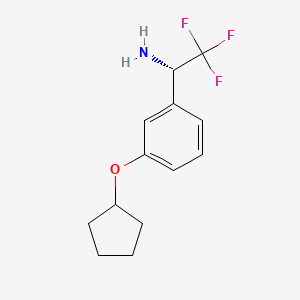

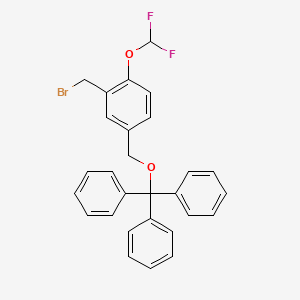
![tert-Butyl(6-aminobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B15235391.png)
![9-(2-Chlorophenyl)-6,13-dimethyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaene](/img/structure/B15235396.png)
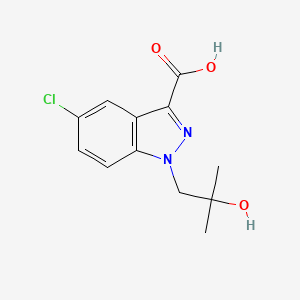
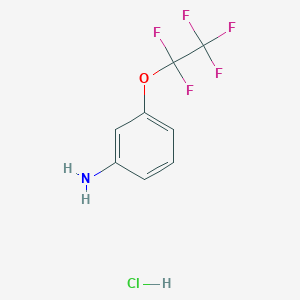

![Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15235436.png)
![1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15235446.png)



![(5aS,10bR)-2-mesityl-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium chloride hydrate](/img/structure/B15235471.png)
